5-Methyl-2-(propan-2-yloxy)pyridin-3-ol CAS number and physical properties
5-Methyl-2-(propan-2-yloxy)pyridin-3-ol CAS number and physical properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Methyl-2-(propan-2-yloxy)pyridin-3-ol, a key synthetic intermediate in medicinal chemistry. The document details its chemical identity, including its CAS number, and presents a compilation of its physical and chemical properties. A significant focus is placed on its pivotal role in the development of novel therapeutics, particularly in the field of neuroscience for the synthesis of probes targeting neurotransmitter transporters. This guide also outlines a plausible synthetic pathway and discusses the broader applications of the pyridin-3-ol scaffold in drug discovery, offering valuable insights for researchers engaged in the design and synthesis of new chemical entities.
Introduction
5-Methyl-2-(propan-2-yloxy)pyridin-3-ol is a substituted pyridine derivative that has garnered interest within the scientific community for its utility as a versatile building block in the synthesis of complex organic molecules. The pyridin-3-ol scaffold is a recognized pharmacophore, and its derivatives are frequently investigated for a wide range of pharmacological activities.[1] The specific substitution pattern of 5-Methyl-2-(propan-2-yloxy)pyridin-3-ol, featuring a methyl group at the 5-position and an isopropoxy group at the 2-position, makes it a valuable precursor for creating novel compounds with potential therapeutic applications.
The strategic modification of core structures, such as the use of a pyridine ring in place of a benzene ring, is a common and effective strategy in drug discovery. This approach allows for the fine-tuning of critical properties like binding affinity, selectivity, and lipophilicity of lead compounds.[1] Consequently, 5-Methyl-2-(propan-2-yloxy)pyridin-3-ol serves as an important starting material for structure-activity relationship (SAR) studies, the development of bioimaging agents, and other pharmacological research.[1]
Chemical Identity and Physical Properties
A clear understanding of the fundamental properties of a chemical compound is crucial for its effective use in research and development. This section provides the key identifiers and a summary of the known physical properties of 5-Methyl-2-(propan-2-yloxy)pyridin-3-ol.
| Property | Value | Source |
| CAS Number | 1881321-73-8 | [2] |
| Molecular Formula | C₉H₁₃NO₂ | Calculated |
| Molecular Weight | 167.20 g/mol | Calculated |
| IUPAC Name | 5-Methyl-2-(propan-2-yloxy)pyridin-3-ol | N/A |
| Appearance | Not explicitly reported, likely a solid | Inferred |
| Melting Point | Not explicitly reported | N/A |
| Boiling Point | Not explicitly reported | N/A |
| Solubility | Not explicitly reported | N/A |
Chemical Structure:
Caption: 2D structure of 5-Methyl-2-(propan-2-yloxy)pyridin-3-ol.
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of 5-Methyl-2-(propan-2-yloxy)pyridin-3-ol is not widely published, a plausible synthetic route can be conceptualized based on established methodologies for the preparation of substituted pyridin-3-ols. A general and efficient approach involves the O-alkylation of a corresponding 2-hydroxypyridine precursor.
Conceptual Synthetic Pathway:
Caption: A conceptual synthetic pathway to 5-Methyl-2-(propan-2-yloxy)pyridin-3-ol.
General Experimental Protocol (Illustrative):
This protocol is a general representation and would require optimization for the specific synthesis of 5-Methyl-2-(propan-2-yloxy)pyridin-3-ol.
Step 1: Bromination of 2,3-Dihydroxy-5-methylpyridine
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To a solution of 2,3-dihydroxy-5-methylpyridine in a suitable solvent (e.g., acetic acid), add a brominating agent (e.g., N-bromosuccinimide or bromine) portion-wise at a controlled temperature.
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Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or LC-MS).
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Upon completion, quench the reaction and perform an aqueous workup to isolate the crude 2-bromo-5-methylpyridin-3-ol.
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Purify the product by recrystallization or column chromatography.
Causality: The bromination at the 2-position is a key step to introduce a good leaving group, which is essential for the subsequent nucleophilic substitution reaction.
Step 2: Williamson Ether Synthesis
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In a dry, inert atmosphere, dissolve 2-bromo-5-methylpyridin-3-ol in a suitable polar aprotic solvent (e.g., DMF or DMSO).
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Add a strong base (e.g., sodium hydride) to deprotonate the hydroxyl group, forming the corresponding alkoxide.
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Add isopropyl bromide or a similar isopropoxy source to the reaction mixture.
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Heat the reaction to drive the SN2 reaction to completion, monitoring its progress.
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After completion, cool the reaction and carefully quench with water.
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Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.
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Purify the final product, 5-Methyl-2-(propan-2-yloxy)pyridin-3-ol, using column chromatography.
Causality: The Williamson ether synthesis is a reliable and widely used method for forming ethers. The use of a strong base ensures the complete formation of the nucleophilic alkoxide, which then displaces the bromide to form the desired ether linkage.
Applications in Drug Discovery and Development
The primary significance of 5-Methyl-2-(propan-2-yloxy)pyridin-3-ol lies in its role as a key intermediate in medicinal chemistry, particularly in the field of neuroscience.
4.1. Synthesis of Probes for Neurotransmitter Transporters
Research into structurally similar pyridine derivatives has demonstrated their considerable value in the synthesis of probes designed to target neurotransmitter transporters.[1] For instance, pyridyloxy-containing compounds have been strategically designed and assessed as potential radioligands for imaging the norepinephrine transporter (NET) in the brain using techniques like Single Photon Emission Computed Tomography (SPECT).[1] Such imaging is crucial for enhancing our understanding of various neurological disorders, including depression.[1] 5-Methyl-2-(propan-2-yloxy)pyridin-3-ol provides a scaffold that can be further elaborated to create novel ligands with high affinity and selectivity for specific neurotransmitter transporters.
Logical Flow of Application in Neuroscience:
